molecular formula C47H56F3N9O8S2 B2417354 PROTAC FAK degrader 1

PROTAC FAK degrader 1

Cat. No.: B2417354
M. Wt: 996.1 g/mol
InChI Key: MVULIYLBRNHLEE-LFHXYJAASA-N
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Description

PROTAC FAK degrader 1 is a useful research compound. Its molecular formula is C47H56F3N9O8S2 and its molecular weight is 996.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULIYLBRNHLEE-LFHXYJAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56F3N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

996.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The FAK Signaling Nexus: A Technical Guide to Its Role in Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cancer cell migration and metastasis. FAK, a non-receptor tyrosine kinase encoded by the PTK2 gene, functions as a central hub that integrates signals from the extracellular matrix (ECM) and growth factor receptors to drive tumor progression.[1][2] Its overexpression and hyperactivation are hallmarks of numerous aggressive cancers, making it a compelling target for therapeutic intervention.[2][3] This guide details the core mechanics of FAK signaling, presents quantitative data on its prevalence in cancer, outlines key experimental protocols for its study, and visualizes its complex interactions.

The FAK Signaling Hub: Activation and Core Components

FAK's central role in cell migration stems from its dual function as both a kinase and a scaffolding protein.[1][4] It is composed of three primary domains: an N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain, a central kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[5]

The canonical activation of FAK is initiated by cell adhesion to the ECM via integrin receptors.[6] This process unfolds as follows:

  • Integrin Clustering: Binding of ECM proteins (e.g., fibronectin, collagen) to integrins induces receptor clustering at sites that will become focal adhesions.[7][8]

  • Conformational Change and Autophosphorylation: Integrin clustering recruits FAK to these sites, leading to a conformational change that relieves an auto-inhibitory interaction between the FERM and kinase domains.[3][8] This allows FAK to autophosphorylate at tyrosine 397 (Y397).[7][8]

  • Src Kinase Recruitment and Activation: The newly phosphorylated Y397 residue serves as a high-affinity binding site for the SH2 domain of Src family kinases (SFKs).[7][9] This interaction activates Src, which in turn phosphorylates other tyrosine residues on FAK, including Y925, creating a signaling complex with amplified kinase activity.[7][10]

This activated FAK-Src complex acts as a master regulator, phosphorylating a multitude of downstream substrates and initiating signaling cascades that control cell migration, survival, and proliferation.[9][11]

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM_Protein Fibronectin / Collagen Integrin Integrin Receptor ECM_Protein->Integrin Binds FAK FAK Integrin->FAK Recruits & Activates pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruits FAK_Src FAK-Src Complex pY397->FAK_Src Src->FAK_Src Grb2_Sos Grb2/SOS FAK_Src->Grb2_Sos Recruits PI3K PI3K FAK_Src->PI3K Activates p130Cas p130Cas FAK_Src->p130Cas Phosphorylates Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Akt Akt Pathway PI3K->Akt Rac_Rho Rac/Rho GTPases p130Cas->Rac_Rho Migration Cell Migration & Invasion Ras_MAPK->Migration Akt->Migration Rac_Rho->Migration

Caption: Core FAK signaling pathway upon integrin engagement.

Downstream Effectors in Cancer Cell Migration

The activated FAK-Src complex orchestrates cell migration through several key downstream signaling pathways:

  • PI3K/Akt Pathway: FAK can directly bind to the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to its activation.[5] Activated PI3K generates PIP3, which subsequently activates Akt.[5] The FAK/PI3K/Akt axis is crucial for promoting cell survival, resisting anoikis (detachment-induced apoptosis), and enhancing cell migration.[12][13]

  • Ras/MAPK (ERK) Pathway: Upon phosphorylation by Src at Y925, FAK recruits the Grb2 adapter protein, which in turn activates the Ras/MAPK/ERK signaling cascade.[5][7] This pathway is a potent driver of cell proliferation, invasion, and the expression of matrix metalloproteinases (MMPs) that degrade the ECM.[11]

  • Crk/Cas and Rho GTPases: The FAK-Src complex phosphorylates scaffolding proteins like p130Cas.[7][11] This creates docking sites for other proteins, such as Crk, which then activate small GTPases like Rac and Rho.[6][11] These molecules are master regulators of the actin cytoskeleton, controlling the formation of lamellipodia and filopodia, focal adhesion turnover, and the generation of contractile forces required for cell movement.[14]

  • Epithelial-Mesenchymal Transition (EMT): FAK signaling is a key requirement for EMT, a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness.[10][12] FAK can mediate changes in the expression of key EMT markers, such as the downregulation of E-cadherin, a protein crucial for cell-cell adhesion.[1]

Quantitative Insights: FAK in Human Cancers

FAK is frequently overexpressed at both the mRNA and protein levels in a wide array of human cancers, and this overexpression often correlates with advanced tumor stage, metastasis, and poor patient prognosis.[1][2]

Table 1: FAK (PTK2) Overexpression in Various Human Cancers

Cancer TypeFrequency of Protein OverexpressionKey Findings
Invasive Breast Cancer ~78% (14 of 18 cases showed moderate/strong staining)[9][13]FAK upregulation is considered an early event in tumorigenesis.[9][13]
Invasive Colon Cancer ~87% (13 of 15 cases showed moderate/strong staining)[9][13]Overexpression is also seen in premalignant, dysplastic epithelium.[9][13]
Hepatocellular Carcinoma (HCC) ~28% (18 of 64 cases)[3]FAK expression correlates with portal vein invasion and poorer survival.[3]
Ovarian Cancer ~86% of serous ovarian cancer cases[15]High FAK expression is associated with decreased patient survival.[15]
Head and Neck (HNSCC) Amplification in ~70% of HPV-negative cases[16]Copy number gain is highly correlated with increased protein expression.[16]
Lung Cancer (NSCLC) Positively correlated with lymph node metastasis[2]Higher expression in Small Cell Lung Cancer (SCLC) compared to NSCLC.[2]

Data compiled from immunohistochemistry (IHC) and genomic studies.

Genomic alterations in the PTK2 gene, while less common than overexpression, also contribute to aberrant FAK signaling.

Table 2: FAK (PTK2) Genomic Alterations (TCGA Data)

Cancer TypeAmplification FrequencyMutation Frequency
Ovarian Cancer (Serous) ~24%[15]Low
Head and Neck (HNSCC) ~70% (HPV-negative)[16]~2%[16]
Breast Cancer Varies by subtypeLow
Lung Squamous Cell Carcinoma ~10%Low

Frequencies are approximations based on available TCGA datasets and literature.[15][16][17]

Therapeutic Targeting of FAK

Given its critical role in tumor progression, FAK has emerged as a promising therapeutic target.[11] Several small molecule FAK inhibitors are currently in various stages of clinical development, both as monotherapies and in combination with other agents.

Table 3: Selected FAK Inhibitors in Clinical/Preclinical Development

InhibitorMechanism of ActionSelected Cancer Types in TrialsStatus (as of late 2023/early 2024)
Defactinib (VS-6063) ATP-competitive FAK inhibitorOvarian Cancer, Pancreatic Cancer, MesotheliomaPhase I/II trials. Received FDA breakthrough therapy designation for recurrent low-grade serous ovarian cancer (LGSOC) in combination with avutometinib.[7]
Ifebemtinib (IN10018) Selective, ATP-competitive FAK inhibitorAdvanced Solid Tumors, Gastric CancerPhase I/II trials ongoing.[7][18]
GSK2256098 FAT-FERM inhibitor (targets scaffolding function)Advanced Solid TumorsHas undergone Phase I trials.[14][18]
Conteltinib (CT-707) ATP-competitive FAK inhibitorNSCLC, Solid TumorsPhase I/II clinical trials.[14][18]
APG-2449 FAK/ALK/ROS1 inhibitorNSCLC, other solid tumorsPhase I clinical trials.[18]

Key Experimental Methodologies

Studying the FAK pathway requires a robust set of molecular and cellular biology techniques. Below are foundational protocols for assessing FAK activity and its impact on cell migration.

Experimental_Workflow Start Hypothesis: FAK activity drives migration in Cancer Cell Line X Treatment Treatment Group: FAK Inhibitor (e.g., Defactinib) or PTK2 siRNA Start->Treatment Control Control Group: Vehicle (DMSO) or Scrambled siRNA Start->Control Lysate Prepare Cell Lysates (Add Phosphatase Inhibitors) Treatment->Lysate MigrationAssay Transwell Migration Assay Treatment->MigrationAssay Control->Lysate Control->MigrationAssay WesternBlot Western Blot Analysis Lysate->WesternBlot AnalysisWB Quantify Protein Levels: p-FAK (Y397) / Total FAK WesternBlot->AnalysisWB AnalysisMig Fix, Stain, and Count Migrated Cells MigrationAssay->AnalysisMig Conclusion Conclusion: Correlate FAK inhibition with reduced cell migration AnalysisWB->Conclusion AnalysisMig->Conclusion

Caption: Workflow for assessing FAK's role in cancer cell migration.
Protocol: Western Blot for FAK Phosphorylation

This protocol is used to determine the activation state of FAK by measuring its phosphorylation at the Y397 autophosphorylation site.

  • Sample Preparation:

    • Culture cells to 70-80% confluency and apply experimental treatments (e.g., FAK inhibitor).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FAK (Tyr397) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total FAK. The ratio of p-FAK to total FAK indicates the level of FAK activation.

Protocol: Transwell Cell Migration Assay

This assay quantifies the migratory capacity of cancer cells in response to a chemoattractant.

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to the assay to reduce basal migration.

    • Detach cells using a non-enzymatic method (e.g., EDTA-based) or trypsin, wash, and resuspend in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.[4]

  • Assay Setup:

    • Place Transwell inserts (typically with an 8.0 µm pore size polycarbonate membrane) into the wells of a 24-well plate.[4][12]

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[4][19]

    • Add 100-200 µL of the prepared cell suspension to the upper chamber of the Transwell insert.[4][19] Include any inhibitors in this suspension.

  • Incubation and Processing:

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for a period determined by the cell type's migratory speed (typically 6-24 hours).[4]

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[4]

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or cold methanol for 15-20 minutes.[4][11]

  • Staining and Quantification:

    • Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.[4]

    • Wash the inserts gently with water to remove excess stain and allow them to air dry.

    • Image multiple random fields of the membrane's underside using a microscope and count the number of migrated cells.

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader for quantification.

Protocol: In Vitro FAK Kinase Assay

This biochemical assay directly measures the catalytic activity of FAK.

  • Reaction Setup:

    • Prepare a standard tyrosine kinase buffer (e.g., 20mM HEPES pH 7.3, 5mM MgCl2, 5mM MnCl2, 0.1mg/mL BSA, 50µM DTT).[6][20]

    • In a microfuge tube, combine purified, recombinant FAK enzyme with a generic kinase substrate (e.g., poly(Glu-Tyr) 4:1).

    • Add the test compound (FAK inhibitor) or vehicle control.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.[6][21]

    • Incubate the reaction mixture at 30°C or room temperature for 20-60 minutes.[20]

  • Detection and Analysis:

    • Stop the reaction by adding EDTA or SDS-PAGE sample buffer.[22]

    • Quantify the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits, such as ADP-Glo™ Kinase Assay, use a luciferase-based system to measure ADP by converting it back to ATP and detecting the resulting luminescence.[20]

    • The results are typically expressed as a percentage of the activity of the vehicle control, allowing for the calculation of IC50 values for inhibitors.

Conclusion and Future Directions

The FAK signaling pathway is a cornerstone of the molecular machinery that drives cancer cell migration and metastasis.[1] Its dual kinase and scaffolding functions allow it to integrate diverse extracellular cues and translate them into pro-migratory cellular responses.[23] The consistent overexpression of FAK across numerous tumor types underscores its significance as both a prognostic biomarker and a high-value therapeutic target.[2][3]

While first-generation FAK inhibitors have shown promise, particularly in combination therapies, future research must focus on overcoming potential resistance mechanisms.[7] Developing inhibitors that target FAK's scaffolding function, in addition to its catalytic activity, may offer a more comprehensive blockade of its pro-tumorigenic effects.[11][14] Furthermore, elucidating the precise role of FAK within the complex tumor microenvironment will be crucial for optimizing its therapeutic targeting and improving outcomes for patients with metastatic cancer.

FAK_Metastasis_Role cluster_Primary Primary Tumor Tumor Primary Tumor Cell FAK_Activation FAK Activation (Integrin/GF Signaling) Tumor->FAK_Activation EMT EMT Induction (Loss of E-Cadherin) FAK_Activation->EMT Invasion Local Invasion (MMP Production, Motility) EMT->Invasion Intravasation Intravasation (Entry into Vasculature) Invasion->Intravasation Survival Survival in Circulation (Anoikis Resistance) Intravasation->Survival Extravasation Extravasation (Exit from Vasculature) Survival->Extravasation Metastasis Metastatic Colonization Extravasation->Metastasis

References

FAK Downstream Effectors in Tumor Progression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Its central role in orchestrating a diverse array of cellular processes, including survival, proliferation, migration, and invasion, positions it as a key player in tumor progression.[3][4] Overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers and are often correlated with increased malignancy, metastasis, and poor patient prognosis.[5][6] This guide provides a comprehensive overview of the core downstream signaling pathways of FAK and their implications in oncology, presents quantitative data on FAK's role in cancer, and details key experimental protocols for its study.

Core Signaling Pathways

FAK's influence on tumor progression is primarily exerted through its interaction with and phosphorylation of a host of downstream effector proteins. This initiates a cascade of signaling events that drive the malignant phenotype. The most well-characterized of these pathways are the FAK-Src dual-kinase complex, the PI3K/AKT survival pathway, the MAPK/ERK proliferation pathway, and the regulation of Rho family GTPases, which govern cell motility.

The FAK/Src Signaling Axis

Upon activation by upstream signals, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of the Src family of tyrosine kinases.[7] This interaction is pivotal, leading to the formation of a reciprocally activated FAK/Src complex that phosphorylates a multitude of downstream substrates, thereby amplifying and diversifying the initial signal.[7] This complex is a central node in FAK signaling, influencing cell migration, invasion, and survival.[8]

FAK_Src_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation Src Src FAK->Src Phosphorylation FAK_Src FAK/Src Complex FAK->FAK_Src pY397->Src Recruitment Src->FAK Phosphorylation Src->FAK_Src Downstream Downstream Effectors (e.g., p130Cas, Paxillin) FAK_Src->Downstream Phosphorylation Migration Cell Migration & Invasion Downstream->Migration Survival Cell Survival Downstream->Survival

Caption: The FAK/Src signaling axis.

The PI3K/AKT Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a cornerstone of cell survival signaling, and FAK is a key activator of this cascade. The FAK/Src complex can directly phosphorylate and activate the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated by PDK1. Activated AKT then phosphorylates a range of downstream targets that inhibit apoptosis and promote cell survival, a critical aspect of tumor progression and resistance to therapy.[9][10]

FAK_PI3K_AKT_Signaling FAK_Src FAK/Src Complex PI3K PI3K FAK_Src->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PDK1->AKT Phosphorylation pAKT pAKT AKT->pAKT Downstream Downstream Effectors (e.g., Bad, Caspase-9) pAKT->Downstream Inhibition of pro-apoptotic proteins Survival Cell Survival Downstream->Survival

Caption: The FAK-PI3K-AKT survival pathway.

The MAPK/ERK Proliferation Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation. FAK can activate this pathway through multiple mechanisms. The FAK/Src complex can phosphorylate adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor for Ras. This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, culminating in the phosphorylation of transcription factors that drive the expression of genes involved in cell cycle progression.

FAK_MAPK_ERK_Signaling FAK_Src FAK/Src Complex Grb2 Grb2 FAK_Src->Grb2 Phosphorylation SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation

Caption: The FAK-MAPK-ERK proliferation pathway.

Regulation of Rho Family GTPases and Cell Motility

The dynamic regulation of the actin cytoskeleton is fundamental to cell migration and invasion. FAK plays a crucial role in this process through its influence on Rho family GTPases, including RhoA, Rac1, and Cdc42. FAK can modulate the activity of guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) that control the activation state of these GTPases. For instance, the FAK/Src-mediated phosphorylation of p130Cas creates a docking site for the adaptor protein Crk, which in turn recruits DOCK180, a GEF for Rac1. The activation of Rac1 promotes the formation of lamellipodia and membrane ruffling, key events in cell migration.[3]

FAK_RhoGTPase_Signaling FAK_Src FAK/Src Complex p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Recruitment DOCK180 DOCK180 Crk->DOCK180 Recruitment Rac1 Rac1 DOCK180->Rac1 Activation Actin Actin Cytoskeleton Remodeling Rac1->Actin Migration Cell Migration Actin->Migration

Caption: FAK regulation of Rho GTPases.

Quantitative Data on FAK in Tumor Progression

The following tables summarize quantitative data regarding FAK expression in various cancers and the effects of its inhibition.

Table 1: FAK Overexpression and Gene Amplification in Human Cancers

Cancer TypeMethodFindingReference
Gastric CancerFISH & IHCFAK gene amplification in 8.9% of cases; protein overexpression in 54-59% of cases, correlating with poor prognosis.[8]
Ovarian CancerTCGA Database AnalysisPTK2 (FAK) gene amplification in 24% of serous ovarian cancer cases.[11]
Breast CancerIHCFAK weakly expressed in benign epithelium, but overexpressed in 14 of 18 invasive carcinomas.[12]
Colon CancerIHCFAK weakly expressed in normal colonic epithelium, but overexpressed in 13 of 15 invasive colon cancers.[12]
Head and Neck Squamous Cell Carcinoma (HNSCC)IHCFAK overexpression in the majority of over 200 clinical specimens, including preinvasive dysplasias.[13]
Hepatocellular Carcinoma (HCC)IHC & Western BlotFAK expression in 28.1% of patients, correlating with portal venous invasion and poorer survival.[14]

Table 2: IC50 Values of FAK Inhibitors in Cancer Cell Lines

FAK InhibitorCancer Cell LineCancer TypeIC50 (nM)Reference
TAE226-FAK enzymatic assay5.5[15]
Defactinib (VS-6063)-FAK enzymatic assay0.6[16]
GSK2256098OVCAR8Ovarian Cancer8.5[15]
GSK2256098A549Lung Cancer15[15]
GSK2256098U87MGGlioblastoma12[15]
PND-1186 (VS-4718)-FAK enzymatic assay1.5[16]
Y15-Inhibition of FAK autophosphorylation1000[16]
Compound 6a-FAK enzymatic assay1.03[2]
Compound 6b-FAK enzymatic assay3.05[2]
Compound 22-FAK enzymatic assay28.2[2]
Compound 28-FAK enzymatic assay44.6[2]
Compound 15-FAK enzymatic assay5.9[2]
Compound 3-FAK enzymatic assay0.07[17]
Compound 7-FAK enzymatic assay0.12[17]
Compound 12-FAK enzymatic assay2.75[17]
Compound 13-FAK enzymatic assay1.87[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FAK downstream effectors are provided below.

Western Blotting for FAK and Phospho-FAK

This protocol describes the detection of total FAK and its activated, phosphorylated form (p-FAK Y397).

Western_Blot_Workflow Lysis Cell Lysis (with phosphatase inhibitors) Quant Protein Quantification (e.g., BCA assay) Lysis->Quant Denature Sample Denaturation (SDS-PAGE buffer, 95°C) Quant->Denature Electrophoresis SDS-PAGE Denature->Electrophoresis Transfer Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Block Blocking (5% BSA in TBST) Transfer->Block PrimaryAb Primary Antibody Incubation (anti-FAK or anti-pFAK Y397) Block->PrimaryAb Wash1 Washing (TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 Washing (TBST) SecondaryAb->Wash2 Detect Detection (ECL reagent) Wash2->Detect Image Imaging Detect->Image

Caption: Western Blotting Workflow.

Materials:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent (e.g., BCA kit).

  • 2x Laemmli sample buffer.

  • SDS-PAGE gels (e.g., 10%).[18]

  • PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-human-FAK antibody, Rabbit anti-human-phospho-FAK (Y397) antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

In Vitro FAK Kinase Assay

This protocol describes a method to measure the kinase activity of purified FAK.

Kinase_Assay_Workflow Prepare Prepare Reaction Mixture (Kinase buffer, ATP, Substrate) AddEnzyme Add Purified FAK Enzyme Prepare->AddEnzyme Incubate Incubate (e.g., 30°C for 45 min) AddEnzyme->Incubate Stop Stop Reaction Incubate->Stop Detect Detect ADP Production (e.g., ADP-Glo™ Assay) Stop->Detect Measure Measure Luminescence Detect->Measure

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • Purified recombinant FAK enzyme.

  • FAK substrate (e.g., poly(Glu:Tyr 4:1)).[19]

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[20]

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

Procedure:

  • Prepare Master Mixture: In a 96-well plate, prepare a master mixture containing kinase buffer, ATP, and FAK substrate.[19]

  • Add Inhibitors (if applicable): Add test compounds or vehicle control to the appropriate wells.

  • Initiate Reaction: Add purified FAK enzyme to each well to start the reaction.[19]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[19]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

  • Measure Luminescence: Read the luminescent signal on a plate reader. The signal intensity is proportional to the FAK kinase activity.

Transwell Cell Migration Assay

This assay is used to quantify the migratory capacity of cancer cells in response to a chemoattractant.

Transwell_Assay_Workflow Starve Serum-starve cells Harvest Harvest and resuspend cells in serum-free medium Starve->Harvest Seed Seed cells in upper chamber of Transwell insert Harvest->Seed Chemo Add chemoattractant to lower chamber Seed->Chemo Incubate Incubate (e.g., 24h) Chemo->Incubate Remove Remove non-migrated cells from upper surface Incubate->Remove Fix Fix and stain migrated cells on lower surface Remove->Fix Image Image and quantify migrated cells Fix->Image

Caption: Transwell Migration Assay Workflow.

Materials:

  • Transwell inserts (e.g., 8 µm pore size).

  • 24-well plates.

  • Cell culture medium with and without serum.

  • Chemoattractant (e.g., 10% FBS).[21]

  • Cotton swabs.

  • Fixation solution (e.g., 4% paraformaldehyde).[21]

  • Staining solution (e.g., Crystal Violet).

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency and then serum-starve overnight.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert.[22]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 24 hours).[1]

  • Removal of Non-migrated Cells: Carefully remove the Transwell insert and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[22]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts, allow them to dry, and then image the stained cells using a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.

Chick Chorioallantoantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the angiogenic potential of cells or substances.

CAM_Assay_Workflow Incubate Incubate fertilized chicken eggs Window Create a window in the eggshell Incubate->Window Apply Apply test substance or cells onto the CAM Window->Apply Reseal Reseal the window and incubate Apply->Reseal Image Image the CAM and quantify blood vessel formation Reseal->Image

Caption: CAM Assay Workflow.

Materials:

  • Fertilized chicken eggs.

  • Egg incubator.

  • Dremel tool or small scissors.

  • Sterile forceps.

  • Sterile saline.

  • Test substance (e.g., cancer cells in Matrigel).

  • Stereomicroscope with a camera.

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3-4 days.[23]

  • Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.

  • Application of Test Substance: Gently place a sterile filter paper disc or a Matrigel plug containing the cancer cells or test substance onto the CAM.[23]

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 3-5 days.

  • Analysis: On the designated day, re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant.

  • Quantification: Quantify angiogenesis by counting the number of blood vessel branches converging towards the implant or by measuring the total blood vessel length in a defined area using image analysis software.

Conclusion

The downstream effectors of FAK constitute a complex and interconnected signaling network that is central to the progression of many cancers. The FAK/Src, PI3K/AKT, and MAPK/ERK pathways, along with the regulation of Rho GTPases, represent key axes through which FAK promotes tumor cell survival, proliferation, migration, and invasion. The quantitative data presented underscore the clinical relevance of FAK as a prognostic marker and a therapeutic target. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of FAK in oncology and to evaluate the efficacy of novel FAK--targeted therapies. As our understanding of FAK signaling continues to evolve, so too will our ability to develop more effective treatments for a wide range of malignancies.

References

The Ubiquitin-Proteasome Pathway: The Engine of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs employ an event-driven mechanism to eliminate disease-causing proteins entirely.[1] They achieve this by coopting the cell's own machinery for protein disposal: the ubiquitin-proteasome system (UPS). This guide provides a comprehensive technical overview of the core mechanics of the UPS and its critical role in the action of PROTACs, offering detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process responsible for the degradation of a vast array of proteins, thereby maintaining protein homeostasis, and controlling numerous cellular functions, including cell cycle progression, signal transduction, and apoptosis. The system relies on a cascade of enzymatic reactions to tag substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by a large multi-catalytic protease complex known as the 26S proteasome.

The key players in the ubiquitination cascade are:

  • Ubiquitin-Activating Enzyme (E1): In an ATP-dependent reaction, the E1 enzyme activates the ubiquitin molecule.

  • Ubiquitin-Conjugating Enzyme (E2): The activated ubiquitin is then transferred from the E1 to an E2 enzyme.

  • Ubiquitin Ligase (E3): The E3 ligase is the substrate recognition component of the system. It binds to a specific target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast potential for specificity in protein degradation.

This process is repeated to form a polyubiquitin chain on the target protein, which then acts as a recognition signal for the 26S proteasome. The proteasome unfolds, deubiquitinates, and proteolytically cleaves the tagged protein into small peptides, while the ubiquitin molecules are recycled.

UPS_Pathway The Ubiquitin-Proteasome System (UPS) Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 E2-Ub Complex Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ubiquitin Ligation Target_Protein Target Protein Target_Protein->E3 Substrate Recognition Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Binding ATP ATP AMP_PPi AMP_PPi Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Deubiquitination

Caption: The Ubiquitin-Proteasome System pathway.

PROTAC Mechanism of Action: Hijacking the UPS

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding to both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity facilitates the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] A key feature of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling substoichiometric degradation of the target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI PROTAC E3 Ligase POI->Ternary_Complex:poi E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:e3 PROTAC PROTAC PROTAC->Ternary_Complex:protac Forms Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle PROTAC Recycling Proteasome->Recycle Recycle->PROTAC PROTAC_Evaluation_Workflow General Workflow for PROTAC Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assays Binary Binding Assays (SPR, ITC) Ternary_Complex_Assays Ternary Complex Formation (AlphaLISA, FRET, SPR, ITC) Binding_Assays->Ternary_Complex_Assays In_Vitro_Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex_Assays->In_Vitro_Ubiquitination Target_Engagement Target Engagement (NanoBRET, CETSA) In_Vitro_Ubiquitination->Target_Engagement Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Target_Engagement->Degradation_Assay Ubiquitination_in_cells Cellular Ubiquitination (IP-Western) Degradation_Assay->Ubiquitination_in_cells Proteasome_Dependence Proteasome Dependence (Proteasome Inhibitor Co-treatment) Ubiquitination_in_cells->Proteasome_Dependence Phenotypic_Assays Phenotypic Assays (e.g., Cell Viability) Proteasome_Dependence->Phenotypic_Assays

References

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of Focal Adhesion Kinase (FAK) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK), a 125 kDa non-receptor protein tyrosine kinase, is a pivotal regulator of cellular processes including migration, adhesion, proliferation, and survival.[1][2][3] It functions as a critical signaling scaffold, integrating signals from the extracellular matrix and growth factor receptors.[1][4] Dysregulation of FAK expression and activity is frequently associated with cancer progression and metastasis, making it an attractive therapeutic target.[1][5] One therapeutic strategy involves inducing the degradation of FAK, thereby eliminating both its kinase-dependent and kinase-independent scaffolding functions.[6] Technologies like Proteolysis Targeting Chimeras (PROTACs) have been developed to specifically induce FAK degradation via the ubiquitin-proteasome pathway.[5][6][7]

This document provides a detailed protocol for analyzing FAK protein degradation using Western blotting, a fundamental technique to quantify changes in protein levels in response to therapeutic agents or other experimental conditions.

FAK Signaling and Degradation Pathway

The following diagram illustrates the central role of FAK in cell signaling and its targeted degradation through the ubiquitin-proteasome system. Upon integrin clustering, FAK is activated via autophosphorylation at Tyrosine 397 (Tyr397), creating a binding site for Src family kinases and initiating downstream signaling cascades like PI3K/AKT and MAPK/ERK.[1][2] Targeted degradation, for instance by a FAK PROTAC, involves the recruitment of an E3 ubiquitin ligase to FAK, leading to its polyubiquitination and subsequent destruction by the proteasome.[6]

FAK_Degradation_Pathway cluster_activation FAK Activation cluster_degradation Targeted FAK Degradation Integrin Integrin FAK FAK Integrin->FAK Clustering pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Ub_FAK Polyubiquitinated FAK Src Src pFAK->Src Recruitment Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) pFAK->Downstream Src->pFAK Phosphorylation PROTAC FAK PROTAC PROTAC->FAK Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3->FAK Ub Ubiquitin Ub->FAK Ubiquitination E3 Ligase Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded Degraded FAK (Peptides) Proteasome->Degraded Degradation

Caption: FAK activation and targeted degradation pathway.

Quantitative Data Presentation

Densitometric analysis of Western blot bands allows for the quantification of FAK degradation. The intensity of the FAK band is normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. The data can be summarized as follows:

Treatment (Concentration)FAK Band Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)Normalized FAK Level (FAK / Loading Control)% FAK Degradation (Relative to Control)
Vehicle Control (0 µM)15,00014,5001.030%
Compound X (10 nM)11,20014,8000.7626.2%
Compound X (50 nM)6,50014,6000.4556.3%
Compound X (100 nM)2,90014,7000.2080.6%
Compound X (1 µM)85014,5000.0694.2%

Experimental Protocol: Western Blotting for FAK Degradation

This protocol outlines the complete workflow for assessing FAK degradation, from sample preparation to data analysis.

Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[8]

  • Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., Sigma-Aldrich P8340, P5726).[9]

  • PBS (Phosphate-Buffered Saline): Ice-cold.

  • Protein Assay Reagent: BCA Protein Assay Kit (e.g., Thermo Scientific, 23227) or Bradford assay.[10]

  • Sample Buffer: 4x Laemmli buffer (containing SDS and β-mercaptoethanol).

  • Primary Antibodies:

    • Anti-FAK antibody (e.g., Cell Signaling Technology #3285, Invitrogen PA5-17591).[2][7] Recommended dilution: 1:1000.

    • Anti-phospho-FAK (Tyr397) antibody (optional, to assess activity) (e.g., Invitrogen 700255).[7][11] Recommended dilution: 1:1000.

    • Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH). Recommended dilution: 1:1000 to 1:5000.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution according to manufacturer's instructions).

  • SDS-PAGE Gels: Polyacrylamide gels (e.g., 10%).[12]

  • Transfer Membrane: PVDF or nitrocellulose membrane.[13]

  • Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.[14]

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate (e.g., Western Blot Luminol Reagent).[10]

Cell Culture and Treatment
  • Plate cells at an appropriate density and allow them to adhere and grow until they reach 70-80% confluency.

  • Treat cells with the desired concentrations of the FAK-degrading compound (e.g., FAK PROTAC) or vehicle control for the specified time course (e.g., 4, 8, 16, or 24 hours).[6]

Protein Extraction (Cell Lysis)
  • After treatment, place the cell culture dish on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 0.5-1 mL for a 10 cm dish).[10][15]

  • For adherent cells, use a cell scraper to scrape the cells off the dish and transfer the cell suspension into a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker).

  • Clarify the lysate by centrifuging at 12,000-16,000 x g for 15-20 minutes at 4°C.[10]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled tube. Discard the pellet.[10]

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[10] This step is crucial for ensuring equal protein loading in the subsequent steps.

SDS-PAGE (Gel Electrophoresis)
  • Based on the protein concentration, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).[9][14]

  • Add an appropriate volume of 4x Laemmli sample buffer to the lysate.

  • Denature the samples by boiling at 95-100°C for 5-10 minutes.[10]

  • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations (e.g., at 100-120 V for 1-2 hours) until the dye front reaches the bottom.[14]

Protein Transfer (Blotting)
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Ensure complete transfer by checking for the presence of pre-stained markers on the membrane.

Immunoblotting
  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14] This step prevents non-specific binding of the antibodies.

  • Discard the blocking buffer and incubate the membrane with the primary anti-FAK antibody diluted in blocking buffer (e.g., 1:1000). This is typically done overnight at 4°C with gentle agitation.[13][14]

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][14]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13][14]

  • Wash the membrane again three times for 10 minutes each with TBST.[13]

Detection and Analysis
  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.[10]

  • Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).

  • Analyze the band intensities using densitometry software (e.g., ImageJ).[7]

  • Normalize the intensity of the FAK band to the corresponding loading control band for each lane.

  • Calculate the percentage of FAK degradation relative to the vehicle-treated control sample.

Experimental Workflow Diagram

Caption: Western blot workflow for FAK degradation analysis.

References

Revolutionizing Cancer Research: PROTAC FAK Degrader 1 for Advanced Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cancer research, understanding and targeting the mechanisms of cell migration and invasion are paramount to developing effective therapeutics against metastasis. A groundbreaking tool in this endeavor is the Proteolysis Targeting Chimera (PROTAC) FAK degrader 1, a novel compound designed to eliminate the Focal Adhesion Kinase (FAK) protein, a key player in cell motility. These application notes provide detailed protocols for utilizing PROTAC FAK degrader 1 in cell migration and invasion assays, offering researchers a powerful method to investigate cancer cell dynamics.

This compound, also known as PROTAC-3 or FC-11, operates through a mechanism of targeted protein degradation. Unlike traditional kinase inhibitors that only block the enzymatic activity of FAK, this PROTAC molecule recruits an E3 ubiquitin ligase to the FAK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This dual action of inhibiting both the kinase-dependent and the kinase-independent scaffolding functions of FAK makes it a more potent inhibitor of cell migration and invasion compared to conventional FAK inhibitors.[4][5]

Quantitative Data Summary

The efficacy of this compound in degrading FAK and inhibiting cell motility has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data.

ParameterCell LineValueReference
DC₅₀ (Degradation) *PC3 (Prostate Cancer)3.0 nM[6]
PA1 (Ovarian Cancer)80 pM[7]
Ramos (B-cell Lymphoma)40 pM[7]
TM3 (Leydig Cells)310 pM[7]
MDA-MB-436 (Breast Cancer)330 pM[7]
LNCaP (Prostate Cancer)370 pM[7]
Effective Concentration MDA-MB-231 (Breast Cancer)50-250 nM (for migration & invasion)[6]
(Migration/Invasion) OVCAR3 & OVCAR8 (Ovarian Cancer)1 µM (more effective than FAK inhibitor)[5]
Hep3B & Huh7 (Hepatocellular Carcinoma)10-100 nM (effective degradation)[8]

DC₅₀ represents the concentration required to degrade 50% of the target protein.

AssayCell LineTreatmentObservationReference
Wound Healing MDA-MB-231This compoundSignificant inhibition of cell migration[9]
Transwell Invasion A549 (Lung Cancer)PROTAC A13 (0.12, 0.24, 0.48 µM)Dose-dependent decrease in invasion[10]
Transwell Migration OVCAR3 & OVCAR81 µM this compoundMore effective inhibition than FAK inhibitor VS6063[5]
Transwell Invasion OVCAR3 & OVCAR81 µM this compoundMore effective inhibition than FAK inhibitor VS6063[5]

FAK Signaling Pathway in Cell Migration and Invasion

Focal Adhesion Kinase is a critical signaling hub that integrates signals from integrins and growth factor receptors to regulate cell migration, invasion, and survival. Upon activation, FAK undergoes autophosphorylation, creating a binding site for Src family kinases. This complex then phosphorylates a host of downstream targets, including p130Cas and paxillin, leading to the activation of pathways involving Rac, Rho, and MAP kinases, which ultimately control cytoskeletal dynamics and cell movement.[8] The degradation of FAK by this compound effectively dismantles this signaling cascade.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrins binds Proteasome Proteasome FAK->Proteasome degraded by Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Paxillin Paxillin FAK->Paxillin phosphorylates PROTAC PROTAC FAK degrader 1 PROTAC->FAK targets for degradation Src->FAK phosphorylates MAPK MAPK Pathway Src->MAPK Rac_Rho Rac/Rho GTPases p130Cas->Rac_Rho Paxillin->Rac_Rho Migration Cell Migration & Invasion Rac_Rho->Migration MAPK->Migration

FAK signaling cascade in cell migration and its disruption by this compound.

Experimental Protocols

The following are detailed protocols for performing wound healing (scratch) and transwell assays using this compound.

Experimental Workflow: Cell-Based Assays

Experimental_Workflow cluster_setup Assay Setup cluster_assays Migration & Invasion Assays cluster_analysis Data Acquisition & Analysis A Cell Seeding & Growth to Confluency B1 Wound Healing Assay: Create Scratch A->B1 B2 Transwell Assay: Seed cells in insert A->B2 C Treatment with This compound B1->C B2->C D Incubation & Imaging (Time-course) C->D E Quantification of Migration/Invasion D->E

General workflow for cell migration and invasion assays.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 24-well tissue culture plates

  • p200 pipette tip or scratcher

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours. This helps to minimize cell proliferation.

  • Creating the Scratch: Gently create a straight scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 0, 50, 100, 250 nM). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

  • Imaging: Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Course Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration and Invasion Assay

This assay assesses the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) barrier (invasion).

Materials:

  • Cancer cell line of interest

  • Complete growth medium and serum-free medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or other ECM for invasion assay

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Preparation for Invasion Assay: If performing an invasion assay, thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

  • Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for a predetermined time (e.g., 4 hours).[5]

  • Assay Setup: Add chemoattractant (e.g., 600 µL of complete medium) to the lower chamber of the 24-well plate.

  • Cell Seeding: Add the treated cell suspension (e.g., 200 µL) to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for migration/invasion but not for cells to proliferate and cover the membrane (e.g., 12-48 hours, requires optimization for each cell line).

  • Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate or invade.

  • Fixation and Staining: Fix the cells on the bottom of the membrane by immersing the insert in a fixation solution for 20 minutes. Subsequently, stain the cells with Crystal Violet for 15-20 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Take images of the stained cells on the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view. The results can be presented as the average number of cells per field or as a percentage relative to the control.

By following these detailed protocols, researchers can effectively utilize this compound to gain deeper insights into the molecular mechanisms of cancer cell migration and invasion, paving the way for the development of novel anti-metastatic therapies.

References

Application Notes and Protocols: In Vivo Xenograft Mouse Model with PROTAC FAK Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of cancer types. It plays a crucial role in cell survival, proliferation, migration, and angiogenesis, making it an attractive target for cancer therapy.[1] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes and protocols for utilizing a PROTAC FAK degrader in an in vivo xenograft mouse model.

Signaling Pathways

Focal Adhesion Kinase (FAK) is a central signaling node that integrates signals from integrins and growth factor receptors to regulate key cellular processes involved in cancer progression. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[2][3] PROTAC FAK degraders effectively eliminate the FAK protein, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.[4][5]

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K MAPK_ERK MAPK/ERK FAK->MAPK_ERK Migration Cell Migration & Invasion FAK->Migration Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_ERK->Proliferation PROTAC PROTAC FAK Degrader 1 PROTAC->FAK Degradation PROTAC_Mechanism PROTAC PROTAC FAK Degrader 1 FAK FAK Protein PROTAC->FAK E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex Ternary Complex (PROTAC-FAK-E3) FAK->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated FAK Degradation FAK Degradation Proteasome->Degradation Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 5. Administration of PROTAC FAK Degrader 1 (or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint 7. Endpoint Analysis: Tumor Excision & PD Analysis monitoring->endpoint data_analysis 8. Data Analysis endpoint->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Co-immunoprecipitation of FAK Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful co-immunoprecipitation (Co-IP) of Focal Adhesion Kinase (FAK) to identify and study its protein-protein interactions. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its interactions with various cellular proteins are critical for mediating these functions and are of significant interest in cancer research and drug development.

Introduction to FAK and Co-immunoprecipitation

Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions and acts as a scaffold for numerous signaling proteins.[1][2][3][4] Understanding the dynamic interactions of FAK with its binding partners is essential for elucidating its role in both normal physiology and disease states, particularly in cancer where FAK is often overexpressed.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6][7][8][9] The principle of Co-IP involves using a specific antibody to capture a "bait" protein (in this case, FAK) from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will be co-precipitated, allowing for their subsequent identification by methods such as Western blotting or mass spectrometry.[5][9]

Key FAK Protein Interactions

Several proteins have been identified as interacting with FAK through Co-IP experiments. These interactions are crucial for various cellular signaling pathways. Some key FAK interactors include:

  • p53: Direct interaction between the N-terminal domains of FAK and p53 has been demonstrated, suggesting a feedback loop in regulating cell survival and apoptosis.[10]

  • Paxillin: This focal adhesion-associated protein binds to the C-terminal FAT domain of FAK and is essential for the recruitment of FAK to focal adhesions.[11]

  • Zyxin, Nesprin-1, and Desmoplakin: These proteins were identified as FAK interactors in human colon cancer cells, playing roles in cell migration and invasion.[1][2][3]

  • Src: This kinase is recruited to FAK upon autophosphorylation of FAK at Tyr397, leading to the phosphorylation of other substrates and the activation of downstream signaling pathways.

  • p130Cas: This docking protein is a major substrate of the FAK-Src complex and is involved in cell migration.[11]

Data Presentation: Quantitative Parameters for FAK Co-immunoprecipitation

The following table summarizes key quantitative parameters from published studies for the successful Co-IP of FAK.

ParameterCell LineTotal Protein per IPAntibody for IP (Amount)Beads (Type and Amount)Incubation Time (Antibody-Lysate)Reference
Study 1 HCT-116 (human colon cancer)1.5 mgAnti-FAK polyclonal antibody (10 µl)Agarose beadsNot specified[2]
Study 2 HeLaNot specifiedAnti-FAK antibody (10 µg)Protein-G Sepharose CL-4B beads (30 µl)Overnight at 4°C[11]
Study 3 Caco-2 (human colorectal adenocarcinoma)1-2 mgMouse anti-FAK antibodyProtein G plus/protein A agarose suspension beadsOvernight at 4°C[12]
Study 4 ECV304 (human bladder carcinoma)1 mgAnti-FAK antibodyProtein A/G agarose2 hours at 4°C[13]

Experimental Protocols

Protocol 1: Co-immunoprecipitation of FAK from Adherent Cells

This protocol is a generalized procedure based on common practices for Co-IP of FAK.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Anti-FAK antibody (validated for IP)

  • Isotype control IgG (e.g., rabbit or mouse IgG)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., IP Lysis Buffer or TBS-T)

  • Elution Buffer (e.g., 1X Laemmli buffer)

  • Microcentrifuge tubes

  • Rotating platform or rocker

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µl of Protein A/G beads to the cleared lysate.

    • Incubate for 1 hour at 4°C on a rotator.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Take 1-2 mg of total protein and adjust the volume with Lysis Buffer.

    • Add the primary anti-FAK antibody (refer to the table above or manufacturer's recommendation for the amount).

    • For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate overnight at 4°C on a rotator.

  • Capture of Immune Complexes:

    • Add 30-50 µl of pre-washed Protein A/G beads to each sample.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 30-50 µl of 1X Laemmli buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FAK and the suspected interacting protein.

Visualizations

Co_IP_Workflow cluster_preparation Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Clarification 3. Lysate Clarification Lysis->Clarification Preclearing 4. Pre-clearing (Optional) Clarification->Preclearing AntibodyIncubation 5. Antibody Incubation (Anti-FAK or IgG Control) Preclearing->AntibodyIncubation BeadCapture 6. Bead Capture of Immune Complexes AntibodyIncubation->BeadCapture Washing 7. Washing BeadCapture->Washing Elution 8. Elution Washing->Elution WesternBlot 9. Western Blot Analysis Elution->WesternBlot

Caption: Workflow for Co-immunoprecipitation of FAK.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src Paxillin Paxillin FAK->Paxillin Interaction p130Cas p130Cas FAK->p130Cas Phosphorylation p53 p53 FAK->p53 Interaction Downstream Downstream Signaling (Migration, Survival) FAK->Downstream Src->FAK Phosphorylation Src->p130Cas Phosphorylation Src->Downstream p130Cas->Downstream

Caption: Simplified FAK Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Hook Effect in PROTAC FAK Degrader 1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC FAK degrader 1. The resources herein are designed to address specific challenges, particularly the hook effect, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve. At optimal concentrations, the PROTAC molecule facilitates the formation of a stable ternary complex between the target protein (FAK) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes. These binary complexes are non-productive and compete with the formation of the essential ternary complex, thus reducing the efficiency of protein degradation.

Q2: I am observing a hook effect with this compound. What are the initial troubleshooting steps?

A2: If you observe a hook effect, the first step is to confirm the phenomenon by performing a dose-response experiment with a wider range of concentrations, particularly extending to lower concentrations. This will help to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation (DCmax). It is also crucial to ensure the quality and purity of your this compound, as impurities can interfere with the assay.

Q3: Can the hook effect be mitigated or avoided?

A3: Yes, several strategies can be employed to mitigate the hook effect. One common approach is to optimize the PROTAC concentration, ensuring that it is not used at excessively high levels. Additionally, modifying the experimental conditions, such as incubation time, can sometimes shift the dose-response curve. In some cases, redesigning the PROTAC with optimized linkers or binders to enhance the cooperativity of ternary complex formation can also alleviate the hook effect.

Q4: What is the typical effective concentration range for this compound?

A4: The effective concentration can vary depending on the cell line and experimental conditions. However, for this compound (also referred to as Compound PROTAC-3), a DC50 (half-maximal degradation concentration) of 3.0 nM has been reported in PC3 cells.[1][2] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q5: How long should I incubate the cells with this compound?

A5: Incubation times can vary, but a common starting point is 24 hours.[1] However, the optimal time may differ between cell lines and depends on the turnover rate of FAK in those cells. A time-course experiment is recommended to determine the optimal incubation period for maximal degradation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound experiments, with a focus on the hook effect.

Observed Problem Potential Cause Recommended Solution
No FAK degradation observed at any concentration. 1. Inactive PROTAC. 2. Low cell permeability. 3. Low expression of the recruited E3 ligase in the cell line. 4. Incorrect experimental setup.1. Verify the integrity and activity of the this compound stock. 2. Assess cell permeability using a cellular thermal shift assay (CETSA) or similar methods. 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the PROTAC design) in your cell line via Western Blot or qPCR. 4. Review and optimize the experimental protocol, including cell seeding density, treatment duration, and lysis conditions.
A pronounced hook effect is observed (sharp decrease in degradation at higher concentrations). 1. Formation of non-productive binary complexes at high PROTAC concentrations. 2. Suboptimal linker length or composition affecting ternary complex stability.1. Perform a detailed dose-response curve with a wider range of concentrations, focusing on lower nanomolar ranges to identify the optimal concentration. 2. Consider using a PROTAC with a different linker design if the issue persists across multiple experiments and cell lines.
High variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Inaccurate PROTAC dilutions. 3. Variations in incubation times. 4. Inconsistent sample processing (e.g., lysis, protein quantification).1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Prepare fresh serial dilutions of the PROTAC for each experiment. 3. Use a calibrated timer for all incubation steps. 4. Standardize all sample handling procedures and use a reliable protein quantification method.
Incomplete FAK degradation even at the optimal concentration. 1. High FAK protein turnover rate. 2. Inefficient ubiquitination or proteasomal degradation. 3. Presence of a subpopulation of FAK that is resistant to degradation.1. Perform a time-course experiment to determine if longer incubation times increase degradation. 2. Co-treat with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. If degradation is rescued, the issue may lie in the ubiquitination step. 3. Investigate potential post-translational modifications or subcellular localization of FAK that might hinder PROTAC binding.

Quantitative Data Summary

The following tables summarize key quantitative data for various FAK degraders.

Table 1: In Vitro Degradation Potency of FAK PROTACs

PROTAC NameTargetE3 Ligase LigandDC50Cell LineIncubation TimeReference
This compound (PROTAC-3) FAKVHL ligand3.0 nMPC324 h[1][2]
FC-11 FAKNot Specified~10 nM (effective dose)Hep3B, Huh78 h[3]
GSK215 FAKVHL ligandNot SpecifiedNot SpecifiedNot Specified
BSJ-04-146 FAKNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
A13 FAKPomalidomide (CRBN)10 nM (85% degradation)A549Not Specified

Table 2: In Vitro Kinase Inhibitory Activity of FAK PROTACs and Inhibitors

Compound NameTargetIC50Reference
This compound FAK6.5 nM[2]
PF-562271 (FAK inhibitor) FAKNot Specified
A13 FAK26.4 nM

Experimental Protocols

Protocol 1: Dose-Response Analysis of FAK Degradation by Western Blot

This protocol outlines the steps to assess the dose-dependent degradation of FAK in cultured cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-FAK (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)

  • HRP-conjugated secondary antibodies (e.g., 1:2000 dilution)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: The next day, prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test for the hook effect would be from 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FAK antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the FAK band intensity to the corresponding loading control band intensity. Plot the normalized FAK levels against the PROTAC concentration to generate a dose-response curve.

Protocol 2: In-Cell Western (ICW) Assay for High-Throughput Degradation Analysis

This protocol provides a higher-throughput method to quantify FAK degradation in a 96-well format.

Materials:

  • 96-well black-walled, clear-bottom tissue culture plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Intercept Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: anti-FAK (e.g., 1:800 dilution) and a normalization antibody (e.g., anti-GAPDH, 1:1000 dilution)

  • Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD, 1:1500 dilution)

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound as described in Protocol 1.

  • Fixation: After incubation, gently remove the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells three times with 200 µL of PBS. Add 100 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells three times with PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of primary antibody solution (containing both anti-FAK and normalization antibodies) to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with wash buffer (0.1% Tween-20 in PBS). Add 50 µL of secondary antibody solution (containing both fluorescently labeled secondary antibodies) to each well. Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash the wells five times with wash buffer. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the target protein (FAK) and the normalization protein. Normalize the FAK signal to the normalization signal for each well. Plot the normalized FAK levels against the PROTAC concentration.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS pY925 PI3K PI3K FAK->PI3K pY397 Src->FAK Phosphorylation Cell_Migration Cell Migration & Invasion Src->Cell_Migration Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Caption: Simplified FAK signaling pathway.

PROTAC_Mechanism_of_Action PROTAC PROTAC FAK Degrader 1 FAK FAK (Target Protein) PROTAC->FAK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (FAK-PROTAC-E3) PROTAC->Ternary_Complex FAK->Ternary_Complex E3_Ligase->Ternary_Complex Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome Proteasome Ub_FAK->Proteasome Recognition Degraded_FAK Degraded FAK (Peptides) Proteasome->Degraded_FAK Degradation Troubleshooting_Hook_Effect Start Start: Observe Hook Effect (Decreased degradation at high [PROTAC]) Check_Concentration Is the concentration range appropriate and wide enough? Start->Check_Concentration Expand_Concentration Action: Perform dose-response with lower concentrations (pM to nM range). Check_Concentration->Expand_Concentration No Check_PROTAC_Quality Is the PROTAC pure and active? Check_Concentration->Check_PROTAC_Quality Yes Expand_Concentration->Check_PROTAC_Quality Validate_PROTAC Action: Verify PROTAC integrity (e.g., by mass spectrometry) and activity. Check_PROTAC_Quality->Validate_PROTAC No Optimize_Incubation Is the incubation time optimal? Check_PROTAC_Quality->Optimize_Incubation Yes Validate_PROTAC->Optimize_Incubation Time_Course Action: Perform a time-course experiment at optimal concentration. Optimize_Incubation->Time_Course No Resolved Issue Resolved Optimize_Incubation->Resolved Yes Consider_Design Persistent Hook Effect Time_Course->Consider_Design Redesign Possible Solution: Consider PROTAC redesign (linker, binders) to improve ternary complex cooperativity. Consider_Design->Redesign

References

Technical Support Center: Troubleshooting FAK Degradation in Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting inconsistent Focal Adhesion Kinase (FAK) degradation in Western blots. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the immunodetection of FAK and its fragments.

Frequently Asked Questions (FAQs)

Q1: My Western blot for FAK shows multiple bands below the expected full-length size of ~125 kDa. What could be the cause?

A1: The presence of lower molecular weight bands when probing for FAK can be attributed to several factors. Primarily, it may represent bona fide proteolytic cleavage of FAK by cellular enzymes such as caspases during apoptosis or calpains.[1][2] Alternatively, it could be the result of protein degradation during sample preparation due to endogenous protease activity.[3][4][5] It is crucial to ensure proper sample handling with the inclusion of protease inhibitors to minimize this possibility.[3][4][5]

Q2: The intensity of FAK degradation bands is inconsistent across my samples, even within the same experiment. Why is this happening?

A2: Inconsistent FAK degradation can stem from variability in experimental conditions. Differences in cell treatment times, cell health (e.g., induction of apoptosis), or inconsistencies in sample lysis and storage can all contribute to this issue.[3] Ensure that all samples are processed identically and rapidly, and always use fresh protease inhibitors in your lysis buffer.[3][4]

Q3: I am not seeing any FAK degradation, even though I expect it in my experimental model. What should I check?

A3: If you are not observing expected FAK degradation, consider the following:

  • Antibody Epitope: Ensure the FAK antibody you are using recognizes an epitope present on the cleavage fragments. Some antibodies are specific to the N- or C-terminus and may not detect all fragments.

  • Low Protein Expression: The levels of cleaved FAK might be below the detection limit.[3] Try loading more protein onto the gel.[3]

  • Transfer efficiency: High molecular weight proteins like full-length FAK and its larger fragments may transfer less efficiently. Optimizing transfer time and buffer composition can improve detection.[3]

  • Induction of Cleavage: Confirm that your experimental treatment is effectively inducing the expected proteolytic pathway (e.g., apoptosis for caspase cleavage).

Q4: What are the main enzymatic pathways responsible for FAK degradation?

A4: The primary, regulated proteolytic degradation of FAK occurs through two main pathways:

  • Caspase-Mediated Cleavage: During apoptosis, caspases, particularly caspase-3, -6, and -7, cleave FAK at specific sites.[1][6][7][8] This cleavage is a key event in the dismantling of focal adhesions during programmed cell death.[1][9]

  • Calpain-Mediated Cleavage: Calpains, a family of calcium-dependent proteases, can also cleave FAK.[2][10][11] This cleavage event is often associated with processes like cell migration.[2]

  • Ubiquitin-Proteasome and Lysosomal Pathways: FAK can also be targeted for degradation through the ubiquitin-proteasome and lysosomal systems, which regulate its overall turnover in the cell.[12]

Troubleshooting Guide

Problem 1: Inconsistent or Unexpected FAK Cleavage Fragments
Possible Cause Recommended Solution
Sample Handling and Lysis Always keep samples on ice.[4][13] Use a lysis buffer containing a fresh protease inhibitor cocktail to prevent non-specific degradation.[3][4][5] For phosphorylated FAK, also include phosphatase inhibitors.[3][4]
Cellular Health Ensure consistent cell density and health across experiments, as stress or spontaneous apoptosis can lead to variable caspase activation.
Antibody Specificity Use an antibody that recognizes an epitope present in the expected fragments. Consult the manufacturer's datasheet for epitope information.
Protein Overload Loading too much protein can lead to smearing and the appearance of non-specific bands.[3] Optimize the protein concentration for your specific antibody.
Problem 2: Weak or No Signal for FAK or its Fragments
Possible Cause Recommended Solution
Low Protein Abundance For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[3] For detecting modified or cleaved targets, it may be necessary to load up to 100 µg.[3]
Inefficient Protein Transfer For large proteins like FAK (~125 kDa), consider a wet transfer method.[4] You can also decrease the methanol concentration in the transfer buffer to 5-10% and increase the transfer time.[3]
Suboptimal Antibody Dilution Titrate your primary and secondary antibody concentrations to find the optimal dilution for your experimental conditions.[14][15]
Blocking Buffer Some antibodies may have reduced signal when non-fat dry milk is used as the blocking agent.[3] Try 5% BSA in TBST as an alternative.

Experimental Protocols

Protocol 1: Cell Lysis for FAK Western Blot
  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.

  • For adherent cells, use a cell scraper to gently collect the cell lysate.

  • Transfer the lysate to a pre-cooled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new, pre-cooled tube.

  • Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.[5]

  • Add an equal volume of 2X Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane).

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.

Protocol 2: Western Blotting for FAK
  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel (a 10% gel is a good starting point).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 70V for 2-4 hours at 4°C is recommended for a protein of FAK's size.[3]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against FAK, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[18] (Consult the antibody datasheet for the recommended dilution).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][18]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for the primary antibody species, diluted in blocking buffer, for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step (step 5) to remove the unbound secondary antibody.[18]

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[17][18]

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).[17]

Visual Guides

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Src Src FAK->Src Autophosphorylation (Y397) Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Degradation Cleavage & Degradation FAK->Degradation FAK->Degradation Src->FAK Ras Ras Grb2_Sos->Ras Migration Cell Migration Ras->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Caspases Caspases Caspases->FAK Calpains Calpains Calpains->FAK

Caption: FAK signaling and degradation pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Immunodetection lysis 1. Cell Lysis (with protease inhibitors) quant 2. Protein Quantification lysis->quant denature 3. Denaturation quant->denature sds 4. SDS-PAGE denature->sds transfer 5. Membrane Transfer sds->transfer block 6. Blocking transfer->block primary_ab 7. Primary Antibody block->primary_ab secondary_ab 8. Secondary Antibody primary_ab->secondary_ab detect 9. Detection (ECL) secondary_ab->detect

Caption: Western blot workflow for FAK detection.

FAK_Troubleshooting_Tree cluster_bands Issue: Unexpected Bands cluster_signal Issue: Weak/No Signal start Inconsistent FAK Degradation? check_lysis Check Lysis Buffer (add fresh protease inhibitors) start->check_lysis Multiple Bands load_more Increase Protein Load start->load_more Weak/No Bands check_apoptosis Assess Cell Health (control for apoptosis) check_lysis->check_apoptosis optimize_transfer Optimize Transfer (wet transfer, longer time) load_more->optimize_transfer titrate_ab Titrate Antibodies optimize_transfer->titrate_ab

Caption: Troubleshooting FAK degradation in Westerns.

References

Technical Support Center: FAK PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linkers for Focal Adhesion Kinase (FAK) PROTACs.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and testing of FAK PROTACs, with a focus on linker-related challenges.

Issue 1: My FAK PROTAC binds to both FAK and the E3 ligase in binary assays, but does not induce FAK degradation in cells.

  • Possible Cause 1: Inefficient Ternary Complex Formation. The linker may be too short, causing steric hindrance, or too long, failing to bring FAK and the E3 ligase into productive proximity for ubiquitination.[1] The linker's composition and attachment points also significantly influence the stability of the ternary complex.[1][2]

    • Troubleshooting Steps:

      • Vary Linker Length: Synthesize a series of PROTACs with different linker lengths. It has been observed that for some targets, linkers shorter than 12 atoms show no activity, while longer linkers can be effective.[1][2] For FAK, PROTACs with linkers ranging from two to fourteen atoms have been explored, with shorter linkers sometimes affording more potent degradation.[3]

      • Modify Linker Composition: Experiment with different linker types, such as polyethylene glycol (PEG) or alkyl chains, to alter flexibility and physicochemical properties.[4][] Hydrophilic linkers like PEG can improve solubility, while hydrophobic linkers may enhance cell permeability.[4]

      • Alter Attachment Points: The exit vector on both the FAK inhibitor and the E3 ligase ligand is crucial.[1] Analyze the solvent-exposed areas of your ligands to identify alternative attachment points that may lead to a more favorable ternary complex conformation.[1]

      • Perform Ternary Complex Assays: Directly measure the formation and stability of the FAK-PROTAC-E3 ligase ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).[6][] Cellular assays like NanoBRET can also provide insights into ternary complex formation in a more physiological context.[8]

  • Possible Cause 2: Poor Cell Permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane.[9][10] This can be a significant hurdle even if the PROTAC is active in biochemical assays.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Analyze the molecular weight, lipophilicity (LogP), and number of hydrogen bond donors/acceptors of your PROTAC. These factors can influence cell permeability.[9]

      • Modify the Linker: Incorporating features that improve permeability, such as reducing the number of rotatable bonds or adding groups that facilitate passive diffusion, can be beneficial.[11] Sometimes, replacing an amide bond with an ether can improve cell permeability.[1]

      • Perform Cell Permeability Assays: Use assays like the Caco-2 permeability assay to directly measure the ability of your PROTAC to cross a cell monolayer.[11]

Issue 2: The FAK PROTAC shows a "hook effect," where degradation is observed at lower concentrations but is reduced at higher concentrations.

  • Possible Cause: Formation of non-productive binary complexes. At high concentrations, the PROTAC can independently bind to FAK and the E3 ligase, preventing the formation of the productive ternary complex necessary for degradation.[4][12]

    • Troubleshooting Steps:

      • Optimize PROTAC Concentration: Determine the optimal concentration range for FAK degradation by performing a detailed dose-response curve.

      • Re-evaluate Linker Design: The hook effect can be influenced by linker length and flexibility. A linker that promotes high cooperativity in ternary complex formation may mitigate the hook effect. Cooperativity (alpha) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.

      • Measure Ternary Complex Cooperativity: Use biophysical assays like ITC or SPR to determine the cooperativity of your PROTAC.[6][] A high cooperativity value (α > 1) indicates that the formation of the binary complex with one protein enhances the binding of the other, which can lead to a more stable and productive ternary complex.

Issue 3: The FAK PROTAC is potent in degrading FAK but shows limited anti-proliferative effects in cancer cell lines.

  • Possible Cause 1: Redundant Signaling Pathways. Cancer cells can have compensatory signaling pathways that bypass their dependency on FAK.[13][14] While FAK is degraded, other pathways may still drive cell proliferation and survival.

    • Troubleshooting Steps:

      • Pathway Analysis: Investigate the downstream signaling of FAK in your cell line of interest to confirm that the pathway is indeed inhibited upon FAK degradation. Key downstream effectors include Src, PI3K/Akt, and ERK.[14][15][16]

      • Combination Therapies: Consider combining your FAK PROTAC with inhibitors of other key survival pathways to achieve a synergistic anti-cancer effect.

  • Possible Cause 2: Kinase-Independent Scaffolding Function of FAK. FAK has both kinase-dependent and kinase-independent scaffolding functions that contribute to tumor progression.[15][17] While PROTACs are designed to degrade the entire protein, the timing and extent of degradation might influence the impact on both functions.

    • Troubleshooting Steps:

      • Time-Course Experiments: Evaluate the kinetics of FAK degradation and its impact on downstream signaling over time. Rapid and sustained degradation is likely required to abolish both enzymatic and scaffolding functions.[17]

      • Functional Assays: In addition to proliferation assays, assess the impact of your FAK PROTAC on cell migration and invasion, which are heavily influenced by FAK's scaffolding role.[13][16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a FAK PROTAC?

There is no single optimal linker length for all FAK PROTACs. The ideal length depends on the specific FAK inhibitor, the E3 ligase ligand used, and their respective binding poses.[1] However, studies have shown that linkers ranging from 2 to 14 atoms have been effective for FAK degradation.[3] It is crucial to empirically determine the optimal linker length by synthesizing and testing a series of PROTACs with varying linker lengths.[18]

Q2: What is the role of the linker's chemical composition?

The chemical composition of the linker influences several key properties of the PROTAC:

  • Solubility and Permeability: Hydrophilic linkers (e.g., PEG) can enhance aqueous solubility, while more hydrophobic linkers (e.g., alkyl chains) may improve cell permeability.[4]

  • Flexibility: Flexible linkers like alkyl or PEG chains can allow the PROTAC to adopt a suitable conformation for ternary complex formation.[2] In contrast, more rigid linkers containing elements like alkynes or piperazine can restrict conformational freedom.[4]

  • Metabolic Stability: The linker can be a site of metabolic modification, so its composition can affect the overall stability and half-life of the PROTAC.

Q3: How do I choose the attachment point for the linker?

The linker attachment point on both the FAK inhibitor and the E3 ligase ligand is critical for successful PROTAC design.[1] The ideal attachment point should be at a solvent-exposed region of the ligand that does not disrupt its binding to the target protein or E3 ligase.[1] Computational modeling and analysis of co-crystal structures can help identify suitable exit vectors for linker attachment.

Q4: What are the key quantitative parameters to assess FAK PROTAC efficacy?

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher degradation potency.

  • Dmax: The maximum percentage of target protein degradation achieved by the PROTAC.

  • IC50: The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.[19]

  • Ternary Complex Cooperativity (α): A measure of the synergy in the formation of the ternary complex. An α value greater than 1 indicates positive cooperativity, which is often associated with more efficient degradation.

Data Presentation

Table 1: Influence of Linker Length on FAK PROTAC Efficacy (Hypothetical Data)

PROTAC IDLinker TypeLinker Length (atoms)FAK Degradation DC50 (nM)Ternary Complex Cooperativity (α)Cell Viability IC50 (µM)
FAK-P1PEG85001.2>10
FAK-P2PEG12505.82.5
FAK-P3PEG161502.15.8
FAK-P4Alkyl12754.53.1

Table 2: Comparison of FAK PROTACs with Different E3 Ligase Ligands (Hypothetical Data)

PROTAC IDFAK LigandE3 Ligase LigandLinker (12 atoms)FAK Degradation DC50 (nM)Dmax (%)
FAK-VHL-1PF-562271VHL LigandPEG3592
FAK-CRBN-1PF-562271PomalidomidePEG2595

Experimental Protocols

1. Western Blot for FAK Degradation (DC50 Determination)

  • Cell Culture and Treatment: Seed cancer cells (e.g., A549, which have high FAK expression) in 6-well plates and allow them to adhere overnight.[20] Treat the cells with a serial dilution of the FAK PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FAK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the FAK band intensity to the loading control.

    • Calculate the percentage of FAK degradation relative to the DMSO control for each PROTAC concentration.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

2. Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FAK PROTAC for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's instructions.[19][21]

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells to obtain the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the IC50 value.[19]

3. Ternary Complex Formation Assay (NanoBRET)

This protocol provides a general overview of a cellular NanoBRET assay to measure ternary complex formation.

  • Cell Line Engineering: Create a stable cell line that expresses either the target protein (FAK) or the E3 ligase fused to a NanoLuciferase (Nluc) enzyme. The other binding partner is typically expressed as a HaloTag fusion protein.

  • Cell Plating and Labeling:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag ligand (fluorescent probe) to the cells and incubate to allow for labeling of the HaloTag fusion protein.

  • PROTAC Treatment: Add serial dilutions of the FAK PROTAC to the wells.

  • Substrate Addition and Signal Detection:

    • Add the NanoLuciferase substrate to the wells.

    • Measure the luminescence at two wavelengths (one for the Nluc donor and one for the fluorescent acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve represents the maximal ternary complex formation.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Migration Cell Migration & Invasion FAK->Migration Src->FAK Src->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway in cancer.

PROTAC_Experimental_Workflow Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Degradation Degradation Assays (Western Blot, DC50) Synthesis->Degradation Optimization Lead Optimization Biophysical->Optimization Viability Cell Viability Assays (IC50) Degradation->Viability Viability->Optimization

Caption: Experimental workflow for FAK PROTAC optimization.

Troubleshooting_Logic Start No FAK Degradation TernaryComplex Inefficient Ternary Complex Formation? Start->TernaryComplex Permeability Poor Cell Permeability? TernaryComplex->Permeability No ModifyLinker Modify Linker (Length, Composition) TernaryComplex->ModifyLinker Yes ImprovePermeability Improve Physicochemical Properties Permeability->ImprovePermeability Yes Success FAK Degradation Achieved Permeability->Success No ModifyLinker->Success ImprovePermeability->Success

Caption: Troubleshooting logic for lack of FAK degradation.

References

Validation & Comparative

On-Target Efficacy of FAK Degradation: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of Focal Adhesion Kinase (FAK) has emerged as a promising therapeutic strategy in oncology, offering potential advantages over traditional kinase inhibition. FAK, a non-receptor tyrosine kinase, plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Unlike small molecule inhibitors that solely block the kinase activity of FAK, targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), induce the complete removal of the FAK protein, thereby ablating both its kinase-dependent and kinase-independent scaffolding functions.[3][4][5] This guide provides a comparative overview of experimental approaches to confirm the on-target effects of FAK degradation, with a focus on rescue experiments.

Comparative Efficacy of FAK Degraders vs. FAK Inhibitors

Targeted degradation of FAK has demonstrated superior efficacy in preclinical models compared to kinase inhibition. FAK degraders lead to a more profound impact on cancer cell viability, migration, and downstream signaling pathways.[6][7] This enhanced effect is attributed to the elimination of the entire FAK protein, which prevents its scaffolding function in protein-protein interactions—a role that is not addressed by kinase inhibitors.[4][5]

ParameterFAK Degrader (PROTAC)FAK InhibitorRationale for Difference
Mechanism of Action Induces ubiquitination and proteasomal degradation of FAK protein.[4]Competitively binds to the ATP-binding pocket of the FAK kinase domain.[8]Degrader removes the entire protein, affecting both kinase and scaffolding functions. Inhibitor only blocks kinase activity.[3][5]
Effect on FAK Protein Complete removal of FAK protein.[9]No change in FAK protein levels.[9]Different mechanisms of action.
Impact on Downstream Signaling Pronounced and sustained inhibition of downstream pathways (e.g., pAKT, pPaxillin).[6][7]Milder or transient inhibition of downstream signaling.[6]Degradation provides a more complete shutdown of FAK-mediated signaling.
Cellular Effects Significant reduction in cell viability, 3D spheroid growth, and cell migration.[6][7]Modest effects on cell viability and migration.[6]Ablation of both kinase and scaffolding functions leads to a stronger phenotype.
In Vivo Efficacy Durable FAK degradation and tumor growth inhibition in mouse models.[6][7]Limited single-agent efficacy in clinical trials.[6]The dual-function blockade by degraders may be more effective in a complex in vivo environment.

Experimental Protocols for Rescue Experiments

To definitively attribute the observed biological effects to the specific, on-target degradation of FAK, a series of rescue experiments are crucial. These experiments aim to reverse the degradation phenotype by interfering with the mechanism of action of the FAK degrader.

1. Proteasome Inhibition Rescue

  • Principle: FAK PROTACs mediate degradation via the ubiquitin-proteasome system. Inhibition of the proteasome should prevent the degradation of FAK, thereby "rescuing" its expression.

  • Protocol:

    • Seed cells (e.g., pancreatic or breast cancer cell lines) and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib or MG132) for 1-2 hours.

    • Treat the cells with the FAK degrader at a concentration known to induce degradation (e.g., 10-100 nM).

    • Include control groups: vehicle-only, FAK degrader-only, and proteasome inhibitor-only.

    • After a suitable incubation period (e.g., 4-24 hours), lyse the cells.

    • Analyze FAK protein levels by Western blot. A successful rescue will show FAK levels in the co-treatment group comparable to the vehicle control, while the degrader-only group will show significant FAK reduction.[6]

2. NEDD8-Activating Enzyme (NAE) Inhibition Rescue

  • Principle: The activity of the Cullin-RING E3 ligases, often recruited by PROTACs, is dependent on neddylation. Inhibiting the NAE with agents like MLN4924 prevents E3 ligase activation and subsequent target degradation.

  • Protocol:

    • Follow the same initial steps as the proteasome inhibition rescue.

    • Pre-treat cells with an NAE inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[6]

    • Add the FAK degrader and incubate.

    • Include appropriate controls.

    • Lyse cells and analyze FAK protein levels by Western blot. Rescue is confirmed if FAK degradation is prevented in the presence of the NAE inhibitor.[6]

3. E3 Ligase Ligand Competition Rescue

  • Principle: The FAK degrader must bind to an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) to function. Co-treatment with a high concentration of the E3 ligase ligand alone (e.g., lenalidomide for CRBN) will saturate the ligase, preventing the binding of the FAK degrader and thus rescuing FAK from degradation.

  • Protocol:

    • Follow the same initial steps.

    • Pre-treat cells with a high concentration of the competing E3 ligase ligand (e.g., 10 µM lenalidomide if the degrader uses CRBN) for 1-2 hours.[6]

    • Add the FAK degrader and incubate.

    • Include appropriate controls.

    • Analyze FAK protein levels by Western blot. Successful competition will result in the rescue of FAK expression.[6]

4. Target Engagement Competition Rescue

  • Principle: The FAK degrader must also bind to FAK. Co-treatment with a FAK inhibitor that binds to the same site as the degrader will compete for binding and prevent the formation of the ternary complex (FAK-PROTAC-E3 ligase), thereby rescuing FAK from degradation.

  • Protocol:

    • Follow the same initial steps.

    • Pre-treat cells with a high concentration of a FAK inhibitor (e.g., 1 µM of the warhead molecule used in the PROTAC) for 1-2 hours.[6]

    • Add the FAK degrader and incubate.

    • Include appropriate controls.

    • Analyze FAK protein levels by Western blot. Rescue is confirmed if FAK levels are restored in the presence of the competing FAK inhibitor.[6]

5. Inactive Control Molecule

  • Principle: A crucial control is an inactive version of the PROTAC that can bind to FAK but not the E3 ligase (or vice versa). This is often achieved by modifying the E3 ligase-binding moiety (e.g., N-methylation of the glutarimide in a CRBN-binding moiety).[6] This control should not induce FAK degradation, demonstrating that the recruitment of the E3 ligase is essential.

  • Protocol:

    • Treat cells with the active FAK degrader and the inactive control molecule at the same concentrations.

    • Include a vehicle control.

    • After incubation, lyse the cells and analyze FAK protein levels by Western blot. The inactive control should not show any FAK degradation compared to the vehicle, while the active degrader should show potent degradation.[6]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the FAK signaling pathway, the mechanism of FAK degradation by a PROTAC, and the experimental workflow for a rescue experiment.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits and activates Paxillin Paxillin FAK->Paxillin phosphorylates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2 Grb2 FAK->Grb2 recruits Src->FAK phosphorylates Cell_Functions Cell Migration, Proliferation, Survival Paxillin->Cell_Functions regulates p130Cas->Cell_Functions regulates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Functions regulates FAK_PROTAC_Mechanism cluster_ternary FAK_PROTAC FAK PROTAC FAK FAK Protein FAK_PROTAC->FAK binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) FAK_PROTAC->E3_Ligase Ternary_Complex Ternary Complex (FAK-PROTAC-E3) Ub_FAK Polyubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex transfer Proteasome Proteasome Ub_FAK->Proteasome recognized by Degradation Degraded FAK Proteasome->Degradation leads to Rescue_Experiment_Workflow cluster_controls Control Groups Start Start: Cells in Culture Pre_treatment Pre-treatment: Add Rescue Agent (e.g., Proteasome Inhibitor) Start->Pre_treatment Vehicle Vehicle Only Start->Vehicle Degrader_Only Degrader Only Start->Degrader_Only Rescue_Agent_Only Rescue Agent Only Start->Rescue_Agent_Only Treatment Treatment: Add FAK Degrader Pre_treatment->Treatment Incubation Incubate (4-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Western Blot for FAK Lysis->Analysis Result Result: FAK Degradation is Blocked Analysis->Result

References

A Comparative Guide to Ternary Complex Formation Assays for FAK PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on Focal Adhesion Kinase (FAK), a critical mediator in cancer progression and metastasis, understanding the formation of the ternary complex—comprising the FAK protein, the PROTAC, and an E3 ligase—is paramount for designing effective degraders. This guide provides a comparative overview of a representative FAK PROTAC degrader, here referred to as FAK Degrader 1 , and its alternatives, with a focus on the assays used to characterize the pivotal ternary complex.

Executive Summary

Targeting FAK with small molecule inhibitors has shown limited clinical efficacy, potentially due to the scaffolding function of the FAK protein that is independent of its kinase activity.[1][2] FAK PROTACs offer a promising alternative by inducing the degradation of the entire FAK protein, thereby ablating both its kinase and non-kinase functions.[2][3] This guide details the biophysical assays crucial for characterizing the formation of the FAK:PROTAC:E3 ligase ternary complex, a key step in the degradation process. We present a comparative analysis of FAK Degrader 1 against other FAK-targeting compounds and provide detailed experimental protocols for key assays.

FAK Signaling Pathway Overview

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors.[4][5] Its activation triggers a cascade of events that regulate cell adhesion, migration, proliferation, and survival.[4][5] The FAK signaling pathway is a complex network of protein-protein interactions, and its dysregulation is implicated in various cancers.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin p130Cas p130Cas FAK->p130Cas Src->FAK Phosphorylation Akt Akt PI3K->Akt Gene_Expression Gene_Expression Akt->Gene_Expression Cell Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation, Migration p130Cas->Ras

Caption: FAK signaling pathway initiated by integrin and growth factor receptors.

Comparison of FAK Degrader 1 and Alternatives

The efficacy of a PROTAC is closely linked to its ability to form a stable and productive ternary complex. Several biophysical techniques are employed to quantify the binding affinities and kinetics of this complex. Here, we compare representative FAK PROTACs, GSK215 and BSJ-04-146 , with the FAK inhibitor VS-4718 . While specific data for a single "FAK degrader 1" across all assays is not publicly available, the data for GSK215 and BSJ-04-146 serve as excellent surrogates for a potent and selective FAK degrader.

CompoundTypeTarget(s)E3 Ligase RecruitedTernary Complex KD (nM)Cooperativity (α)Assay MethodReference
GSK215 PROTACFAKVHL1.831SPR[6]
BSJ-04-146 PROTACFAKCRBNNot ReportedNot ReportedNot Reported[3]
VS-4718 InhibitorFAK, PYK2N/AN/AN/AN/A[3]
Defactinib (VS-6063) InhibitorFAK, PYK2N/AN/AN/AN/A[7]
PF-562271 InhibitorFAK, PYK2N/AN/AN/AN/A[7]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. Cooperativity (α) is the factor by which the affinity of the second binding event is increased (α > 1) or decreased (α < 1) after the first binding event. N/A = Not Applicable.

Experimental Protocols for Ternary Complex Formation Assays

The characterization of the ternary complex is crucial for understanding the structure-activity relationship (SAR) of PROTACs. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[8][9][10]

Experimental Workflow:

SPR_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Immobilize_E3 Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Inject_PROTAC Inject PROTAC over E3-coated surface Immobilize_E3->Inject_PROTAC Prepare_Analytes Prepare Analytes: 1. PROTAC alone (Binary) 2. PROTAC + FAK (Ternary) Prepare_Analytes->Inject_PROTAC Inject_Complex Inject PROTAC + FAK over E3-coated surface Prepare_Analytes->Inject_Complex Measure_Binding Measure Association & Dissociation Rates Inject_PROTAC->Measure_Binding Inject_Complex->Measure_Binding Calculate_Binary_KD Calculate Binary K D (PROTAC-E3) Measure_Binding->Calculate_Binary_KD Calculate_Ternary_KD Calculate Ternary K D (FAK:PROTAC:E3) Measure_Binding->Calculate_Ternary_KD Determine_Cooperativity Determine Cooperativity (α) Calculate_Ternary_KD->Determine_Cooperativity

Caption: Workflow for SPR-based ternary complex analysis.

Detailed Protocol:

  • Immobilization of E3 Ligase:

    • Recombinantly express and purify the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, VCB).

    • Immobilize the E3 ligase onto a sensor chip (e.g., CM5 chip) via amine coupling or using a capture-based method (e.g., anti-His antibody for His-tagged E3).[11]

  • Analyte Preparation:

    • For binary interaction analysis, prepare a dilution series of the PROTAC in running buffer.

    • For ternary complex analysis, pre-incubate a fixed, saturating concentration of the target protein (FAK) with a dilution series of the PROTAC.[10]

  • Binding Measurement:

    • Inject the prepared analytes over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to measure association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).

    • Calculate cooperativity (α) using the formula: α = KD (binary) / KD (ternary).[12][13]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[14][15][16]

Experimental Workflow:

TRFRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Label_Proteins Label FAK and E3 Ligase with Donor & Acceptor Fluorophores Mix_Components Mix Labeled Proteins and PROTAC Label_Proteins->Mix_Components Prepare_PROTAC Prepare PROTAC Dilution Series Prepare_PROTAC->Mix_Components Incubate Incubate to allow complex formation Mix_Components->Incubate Read_Plate Read TR-FRET Signal (Donor & Acceptor Emission) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (Acceptor/Donor) Read_Plate->Calculate_Ratio Plot_Curve Plot Ratio vs. [PROTAC] (Bell-shaped curve) Calculate_Ratio->Plot_Curve Determine_Parameters Determine TC 50 (Concentration for 50% max signal) Plot_Curve->Determine_Parameters

Caption: Workflow for TR-FRET based ternary complex analysis.

Detailed Protocol:

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., His-tagged FAK and GST-tagged E3 ligase).

    • Prepare a solution containing an anti-tag antibody conjugated to a donor fluorophore (e.g., Terbium cryptate-labeled anti-His) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2-labeled anti-GST).

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the tagged FAK, tagged E3 ligase, and the PROTAC dilutions.

    • Add the donor and acceptor antibody conjugates.

    • Incubate the plate at room temperature to allow for ternary complex formation and antibody binding.[14]

  • Signal Detection:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis:

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which parameters like the concentration for 50% of maximal ternary complex formation (TC50) can be derived.[17]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based proximity assay that measures the formation of the ternary complex. It is highly sensitive and suitable for high-throughput screening.[18][19][20]

Experimental Workflow:

AlphaLISA_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Beads Prepare Donor and Acceptor beads conjugated to anti-tag antibodies Mix_Components Mix tagged proteins, PROTAC, and Acceptor beads Prepare_Beads->Mix_Components Prepare_Proteins_PROTAC Prepare tagged FAK, E3 Ligase, and PROTAC dilution series Prepare_Proteins_PROTAC->Mix_Components Incubate_1 Incubate Mix_Components->Incubate_1 Add_Donor_Beads Add Donor beads Incubate_1->Add_Donor_Beads Incubate_2 Incubate in the dark Add_Donor_Beads->Incubate_2 Read_Signal Read AlphaLISA signal Incubate_2->Read_Signal Plot_Curve Plot Signal vs. [PROTAC] (Bell-shaped curve) Read_Signal->Plot_Curve Determine_Parameters Determine TC 50 and maximum signal Plot_Curve->Determine_Parameters

Caption: Workflow for AlphaLISA-based ternary complex analysis.

Detailed Protocol:

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., biotinylated FAK and GST-tagged E3 ligase).

    • Prepare Streptavidin-coated Donor beads and anti-GST Acceptor beads.

    • Prepare a serial dilution of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the tagged proteins, PROTAC dilutions, and Acceptor beads.

    • Incubate to allow for complex formation.

    • Add the Donor beads and incubate in the dark.[21]

  • Signal Detection:

    • Read the plate using an Alpha-enabled plate reader. Upon excitation, the Donor beads release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.[20]

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve. This allows for the determination of the potency of ternary complex formation.

Conclusion

The successful development of FAK PROTACs relies on a thorough understanding of their ability to induce a stable and productive ternary complex. The biophysical assays outlined in this guide—SPR, TR-FRET, and AlphaLISA—provide a robust toolkit for characterizing these critical interactions. While SPR offers detailed kinetic and affinity data, TR-FRET and AlphaLISA are well-suited for higher-throughput screening of potential FAK degraders. By comparing the performance of novel FAK PROTACs against established degraders like GSK215 and BSJ-04-146, and inhibitors such as VS-4718, researchers can gain valuable insights to guide the optimization of next-generation FAK-targeting therapeutics. The provided protocols serve as a foundation for establishing these essential assays in your laboratory.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of PROTAC FAK degrader 1 against related kinases, supported by experimental data and protocols to objectively assess its performance and selectivity.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound, also known as PROTAC-3, is a highly selective and potent degrader of FAK, with a DC50 of 3.0 nM and an IC50 of 6.5 nM.[5] Unlike traditional kinase inhibitors that only block the kinase activity, this compound facilitates the degradation of the entire FAK protein, thereby addressing both its kinase-dependent and kinase-independent scaffolding functions.[6][7] This dual-action mechanism offers a potential advantage in overcoming the limitations of conventional FAK inhibitors.

Superior Selectivity Profile of this compound

This compound is engineered from the FAK inhibitor defactinib (VS-6063) and linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] While comprehensive quantitative kinome-wide screening data for this compound is not publicly available, it has been consistently described as a "selective and potent" degrader with an improved selectivity profile compared to its parent inhibitor, defactinib. This enhanced selectivity is a key feature, minimizing off-target effects and potential toxicity.

To provide a comparative baseline, the cross-reactivity profile of the parent FAK inhibitor, defactinib, against a panel of related kinases is presented below. It is important to note that the PROTAC design often leads to increased selectivity for the target protein.

Kinase TargetIC50 (nM)Reference
FAK 0.6 [8]
Pyk2-[9]
ALK--
Aurora A--
CDK1--
CDK2--
EGFR--
HER2--
IGF1R>500[8]
INSR--
MET--
SRC--
VEGFR2--

Note: A comprehensive, publicly available dataset for defactinib against a broad kinase panel is limited. The table will be updated as more quantitative data becomes available. The selectivity of this compound is reported to be superior to that of defactinib.

FAK Signaling Pathway and PROTAC Mechanism of Action

Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades that regulate cell migration, proliferation, and survival.

FAK_Signaling_Pathway FAK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds pFAK pFAK (Y397) FAK->pFAK autophosphorylates FAK_Src FAK/Src Complex pFAK->FAK_Src recruits Src Src Src->FAK_Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src->Downstream activates Cell_Functions Cell Migration, Proliferation, Survival Downstream->Cell_Functions regulates

FAK Signaling Pathway

This compound hijacks the cell's natural protein disposal system. It forms a ternary complex with FAK and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.

Experimental Protocols for Kinase Cross-Reactivity Profiling

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments used to assess the selectivity of kinase-targeted compounds.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform provides a quantitative measure of compound binding to a large panel of purified, recombinant kinases.

Principle: This assay is based on a competitive binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

Protocol:

  • Compound Preparation: Test compounds are serially diluted in DMSO to the desired concentrations.

  • Assay Reaction: DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a binding buffer.

  • Washing: The reaction mixture is washed to remove unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.

  • Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a compound within a cellular environment.

Principle: This assay relies on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein in intact cells, the protein's melting curve will shift to a higher temperature.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control (DMSO).

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: The melting curves for the compound-treated and vehicle-treated samples are compared. A shift in the melting curve indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular EC50.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_invitro In Vitro Profiling cluster_incell In-Cell Target Engagement cluster_output Output KINOMEscan KINOMEscan™ Assay (Recombinant Kinases) Data_Analysis_invitro Data Analysis (%Ctrl, Kd) KINOMEscan->Data_Analysis_invitro Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis_invitro->Selectivity_Profile CETSA Cellular Thermal Shift Assay (CETSA®) (Intact Cells) Data_Analysis_incell Data Analysis (Melting Curve Shift, EC50) CETSA->Data_Analysis_incell Data_Analysis_incell->Selectivity_Profile

Cross-Reactivity Profiling Workflow

Conclusion

This compound represents a promising therapeutic strategy by effectively inducing the degradation of Focal Adhesion Kinase. Its enhanced selectivity profile compared to its parent inhibitor, defactinib, underscores the potential of the PROTAC approach to generate highly specific cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to independently assess the cross-reactivity and target engagement of this and other kinase-modulating compounds. As more quantitative data for this compound becomes available, a more comprehensive understanding of its off-target profile will further solidify its therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.